IDH-305
Übersicht
Beschreibung
IDH305 ist ein potenter, oral verfügbarer, mutationsselektiver, allosterischer Inhibitor der Isocitratdehydrogenase 1 (IDH1). Diese Verbindung wurde speziell für die IDH1 R132-Mutation entwickelt, die zur Anhäufung des Oncometaboliten 2-Hydroxyglutarat (2-HG) führt. Die Anhäufung von 2-Hydroxyglutarat fördert die Tumorentstehung und findet sich in verschiedenen Krebsarten, darunter Gliom, Chondrosarkom, Cholangiokarzinom, akute myeloische Leukämie und myelodysplastisches Syndrom .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für IDH305 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass IDH305 eine oral verfügbare Verbindung ist, was darauf hindeutet, dass seine Synthese die Herstellung einer stabilen, resorbierbaren Form umfasst, die oral verabreicht werden kann. Die industriellen Produktionsmethoden umfassen wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich chemischer Synthese, Reinigung und Formulierung .
Wissenschaftliche Forschungsanwendungen
IDH305 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es wird in präklinischen und klinischen Studien verwendet, um seine Wirksamkeit bei der Behandlung von Krebsarten mit IDH1-Mutationen zu bewerten. Die Verbindung hat in präklinischen Modellen eine Antitumoraktivität gezeigt und wird in klinischen Studien auf ihr Potenzial zur Behandlung von Gliomen, akuter myeloischer Leukämie, myelodysplastischem Syndrom und anderen soliden Tumoren mit IDH1-Mutationen untersucht . Zusätzlich wird IDH305 in der Forschung verwendet, um die Rolle von IDH1-Mutationen in der Krebsbiologie zu verstehen und gezielte Therapien für diese Mutationen zu entwickeln .
Wirkmechanismus
IDH305 entfaltet seine Wirkung, indem es selektiv das mutierte IDH1-Enzym hemmt. Die Verbindung bindet allosterisch an das mutierte Enzym, wodurch eine Konformationsänderung hervorgerufen wird, die seine Aktivität reduziert. Diese Hemmung verhindert die Umwandlung von Isocitrat zu 2-Hydroxyglutarat, wodurch die Spiegel dieses Oncometaboliten in den Zellen reduziert werden. Durch die Senkung des 2-Hydroxyglutaratspiegels kann IDH305 das tumorbildende Potenzial von Zellen reduzieren, die IDH1-Mutationen tragen .
Wirkmechanismus
Target of Action
IDH-305 is an orally available, mutant-selective, and brain-penetrant inhibitor . It primarily targets the Isocitrate Dehydrogenase 1 (IDH1) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle (TAC), a key metabolic pathway . Specifically, this compound targets the IDH1 (R132) mutation .
Mode of Action
This compound interacts with its target, the mutant IDH1 enzyme, in a specific manner. It acts as an allosteric inhibitor , meaning it binds to a site on the enzyme different from the active site, leading to a change in the enzyme’s conformation and activity. This interaction suppresses the mutant IDH1-dependent production of 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (TAC) . Mutations in the IDH1 enzyme, specifically at the 132nd amino acid residue (R132*), result in the cellular accumulation of the oncometabolite, 2-hydroxyglutarate (2-HG) . By inhibiting the mutant IDH1 enzyme, this compound reduces the production of 2-HG, thereby affecting the downstream effects of this oncometabolite .
Pharmacokinetics
This compound exhibits rapid absorption with a median T max ranging from 1 to 4 hours following administration . The mean half-life (T 1/2) is approximately 4 to 10 hours across the dose levels . Interpatient variability is moderate, and exposure increases with dose in a less than dose-proportional manner . Most patients demonstrated target engagement with a reduction in 2-HG concentration at all doses .
Result of Action
The primary molecular effect of this compound is the suppression of 2-HG production, which is a direct result of its inhibitory action on the mutant IDH1 enzyme . On a cellular level, this leads to a decrease in cell proliferation . In clinical studies, complete remission or remission with incomplete count recovery occurred in a significant proportion of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of the specific IDH1 (R132) mutation, the cellular environment, and the patient’s overall health status
Biochemische Analyse
Biochemical Properties
IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for IDH305 are not extensively detailed in the available literature. it is known that IDH305 is an orally bioavailable compound, indicating that its synthesis involves creating a stable, absorbable form that can be administered orally. The industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Analyse Chemischer Reaktionen
IDH305 durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit dem mutierten IDH1-Enzym konzentrieren. Die Verbindung wurde entwickelt, um die Produktion von 2-Hydroxyglutarat zu hemmen, indem sie an das mutierte IDH1-Enzym bindet. Diese Hemmung wird durch allosterische Modulation erreicht, wobei IDH305 an eine Stelle am Enzym bindet, die von der aktiven Stelle verschieden ist, wodurch eine Konformationsänderung hervorgerufen wird, die die Aktivität des Enzyms reduziert .
Vergleich Mit ähnlichen Verbindungen
IDH305 ist einzigartig in seiner Selektivität für das mutierte IDH1-Enzym und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, was es besonders nützlich für die Behandlung von Hirntumoren wie Gliomen macht. Ähnliche Verbindungen umfassen andere IDH1-Inhibitoren wie AG-120 (Ivosidenib) und AG-881 (Vorasidenib), die ebenfalls IDH1-Mutationen angreifen, sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden können . Die Eigenschaft von IDH305, die Blut-Hirn-Schranke zu durchdringen, und seine spezifische Zielsetzung der IDH1 R132-Mutation unterscheiden es von diesen anderen Inhibitoren .
Eigenschaften
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.